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molecular formula C9H17NO B8529104 N,N-diethylpent-3-enamide CAS No. 75162-96-8

N,N-diethylpent-3-enamide

Cat. No. B8529104
M. Wt: 155.24 g/mol
InChI Key: NFQJBRFKIQZUAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04588833

Procedure details

77.6 g of pent-3-enoic acid diethylamide, 32.2 g of ethanol, 1.58 g of pyridine and 3.42 g of Co2 (CO)8 were reacted, as described in Example 1, for 1 hour at 170° C. under a carbon monoxide pressure of 150 bar (+approx. 2% by volume of H2). After cooling, analysis indicated a conversion of pent-3-enoic acid diethylamide of 47.3 mol %. Relative to this, 61.5 mol % of C6 -dicarboxylic acid ethylester-diethylamides had been formed and these had the following composition: 64.6% (=I1) of 2-ethylsuccinic acid 1-ethylester-4-diethylamide, 29.2% of 2-methylglutaric acid 1-ethylester-5-diethylamide and 6.2% of adipic acid ethylesterdiethylamide. Furthermore, as well as isomers of pentenoic acid diethylamide, n-pentanoic acid diethylamide and C6 -dicarboxylic acid bisdiethylamides (3 isomers) were formed at selectivities of conversion of 1.7 mol % and 1.1 mol %, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
77.6 g
Type
reactant
Reaction Step Two
Quantity
32.2 g
Type
reactant
Reaction Step Two
Quantity
1.58 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
C6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
dicarboxylic acid ethylester-diethylamides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
2-ethylsuccinic acid 1-ethylester 4-diethylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
2-methylglutaric acid 1-ethylester 5-diethylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:10][CH3:11])[C:4](=[O:9])[CH2:5][CH:6]=[CH:7][CH3:8])[CH3:2].C(O)C.C(O)(=O)CCCCC(O)=O>N1C=CC=CC=1>[CH2:10]([N:3]([CH2:1][CH3:2])[C:4](=[O:9])[CH:5]=[CH:6][CH2:7][CH3:8])[CH3:11].[CH2:10]([N:3]([CH2:1][CH3:2])[C:4](=[O:9])[CH2:5][CH2:6][CH2:7][CH3:8])[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC(=O)O)(=O)O
Step Two
Name
Quantity
77.6 g
Type
reactant
Smiles
C(C)N(C(CC=CC)=O)CC
Name
Quantity
32.2 g
Type
reactant
Smiles
C(C)O
Name
Quantity
1.58 g
Type
solvent
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(C(CC=CC)=O)CC
Step Four
Name
C6
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
dicarboxylic acid ethylester-diethylamides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
2-ethylsuccinic acid 1-ethylester 4-diethylamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
2-methylglutaric acid 1-ethylester 5-diethylamide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
had been formed

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)N(C(C=CCC)=O)CC
Name
Type
product
Smiles
C(C)N(C(CCCC)=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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